Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19811999
InChI: InChI=1S/C14H21NO3/c1-6-13(5)7-14(9-17-10-14)15(8-13)11(16)18-12(2,3)4/h1H,7-10H2,2-5H3
SMILES:
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

CAS No.:

Cat. No.: VC19811999

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C14H21NO3/c1-6-13(5)7-14(9-17-10-14)15(8-13)11(16)18-12(2,3)4/h1H,7-10H2,2-5H3
Standard InChI Key RPRHIJFQJPMHEF-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(COC2)N(C1)C(=O)OC(C)(C)C)C#C

Introduction

Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive structural features and potential biological activities. The presence of both an ethynyl group and a methyl group at the 7-position, along with a carboxylate functional group at the 5-position, contributes to its chemical reactivity and potential applications in synthetic organic chemistry.

Synthesis and Applications

The synthesis of tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity. This compound can serve as an intermediate in organic synthesis reactions, contributing to its utility in medicinal chemistry and other fields.

Comparison with Similar Compounds

Similar compounds, such as tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, share structural similarities but differ in specific functional groups. These variations influence their chemical properties and potential applications.

Compound NameMolecular FormulaNotable Features
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylateC13H19NO3Ethynyl group at the 7-position, carboxylate at the 2-position
Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylateNot explicitly mentionedEthynyl and methyl groups at the 7-position, carboxylate at the 5-position

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator